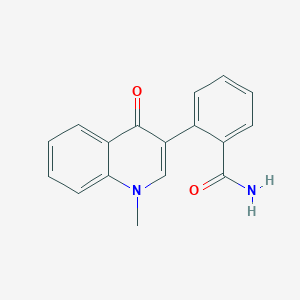
2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide
説明
“2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide” is a chemical compound with the molecular formula C17H14N2O2 . It is a solid substance and has a molecular weight of 278.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13NO3/c1-18-10-14 (11-6-2-3-7-12 (11)17 (20)21)16 (19)13-8-4-5-9-15 (13)18/h2-10H,1H3, (H,20,21) . This indicates the presence of a quinoline ring structure in the molecule.Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 278.31 . The InChI code is 1S/C17H13NO3/c1-18-10-14 (11-6-2-3-7-12 (11)17 (20)21)16 (19)13-8-4-5-9-15 (13)18/h2-10H,1H3, (H,20,21) .科学的研究の応用
Medicinal Chemistry and Drug Development
The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin and Sunitinib (Figure 1) contain a similar substructure. Researchers explore derivatives of this compound for potential therapeutic applications .
!Atorvastatin and Sunitinib
Anticonvulsant Properties
Some derivatives of this compound have demonstrated weak anticonvulsant activity. While not highly potent, they still show promise in mitigating seizure severity .
Antibacterial Activity
Several tested derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Their effectiveness surpasses that of standard antibiotics like ampicillin and streptomycin .
Anti-Infective Agents
The compound’s derivatives, particularly 1,2,4-oxadiazoles, have been investigated for their anti-infective potential. In vitro studies reveal promising activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Biological Safety Assessment
In vivo toxicity studies in mice indicate that this compound is non-toxic at a concentration of 100 mg/kg .
Organic Synthesis and Cyclization Reactions
Beyond its applications in medicine, researchers study the cyclization modes of glycine-derived enamino amides. The compound’s high yield and operational simplicity make it valuable in synthetic procedures .
Safety and Hazards
作用機序
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation, viral replication, and cancer progression .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets, leading to changes in cellular processes . These changes can include the inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Biochemical Pathways
Indole derivatives are known to impact a variety of pathways, including those involved in inflammation, viral replication, and cancer progression .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
2-(1-methyl-4-oxoquinolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-19-10-14(11-6-2-3-7-12(11)17(18)21)16(20)13-8-4-5-9-15(13)19/h2-10H,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRDXOJGSUVUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217035 | |
| Record name | 2-(1,4-Dihydro-1-methyl-4-oxo-3-quinolinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821918 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide | |
CAS RN |
105576-80-5 | |
| Record name | 2-(1,4-Dihydro-1-methyl-4-oxo-3-quinolinyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105576-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,4-Dihydro-1-methyl-4-oxo-3-quinolinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




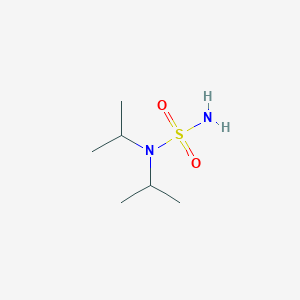
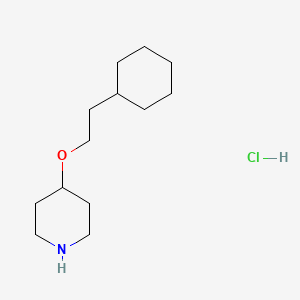
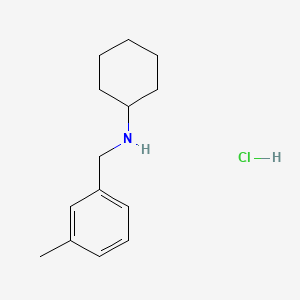
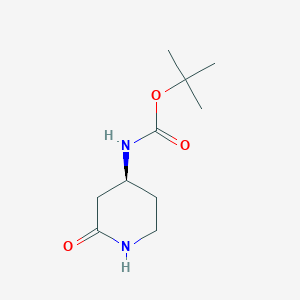
![7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3078816.png)
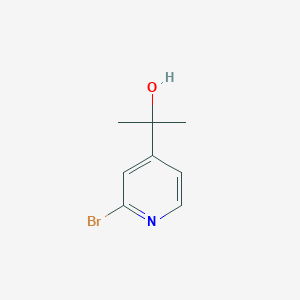
![Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3078821.png)
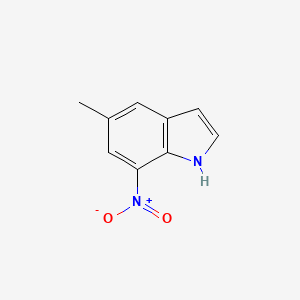




![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3078859.png)